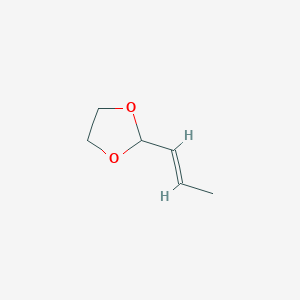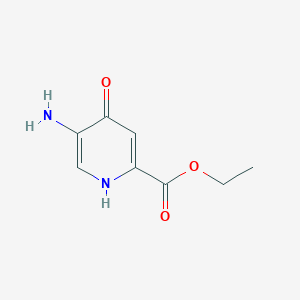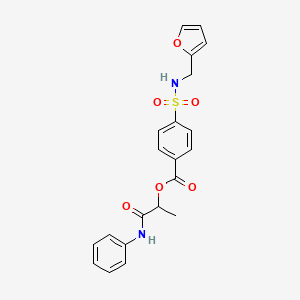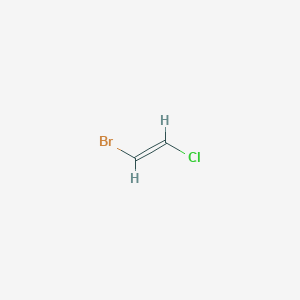![molecular formula C18H20N2S B14163992 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione CAS No. 224619-07-2](/img/structure/B14163992.png)
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is a complex heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique spiro-fused structure, which includes a quinazoline core and a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-aminobenzamide with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with DNA or RNA, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-thione
- 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]thione
Uniqueness
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is unique due to its specific spiro-fused structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
224619-07-2 |
|---|---|
Formule moléculaire |
C18H20N2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione |
InChI |
InChI=1S/C18H20N2S/c1-2-14-19-16-13-8-4-3-7-12(13)11-18(9-5-6-10-18)15(16)17(21)20-14/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21) |
Clé InChI |
YLEWYDPCWTZSBL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCC4 |
Solubilité |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)


![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
